4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and an imidazole-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethyl sulfate, sulfonamides, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the dimethylsulfamoyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols .
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential as a pharmaceutical intermediate for developing new drugs targeting specific biological pathways.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The imidazole-pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide
- 4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)aniline
Uniqueness
4-(dimethylsulfamoyl)-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide is unique due to its specific substitution pattern and the presence of both sulfonamide and imidazole-pyrimidine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c1-14-24-18(13-19(25-14)27-12-11-21-15(27)2)22-9-10-23-20(28)16-5-7-17(8-6-16)31(29,30)26(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,23,28)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPSLCPEPQRKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.